molecular formula C16H12N2O2S B14547530 3-(Benzenesulfonyl)-2,2'-bipyridine CAS No. 62146-84-3

3-(Benzenesulfonyl)-2,2'-bipyridine

Cat. No.: B14547530
CAS No.: 62146-84-3
M. Wt: 296.3 g/mol
InChI Key: IFDOEAMDQCIHOZ-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-2,2’-bipyridine is an organic compound that features a bipyridine core substituted with a benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-2,2’-bipyridine typically involves the sulfonylation of 2,2’-bipyridine with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include dichloromethane or chloroform.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for 3-(Benzenesulfonyl)-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-2,2’-bipyridine can undergo various chemical reactions, including:

    Electrophilic Substitution: The bipyridine core can participate in electrophilic aromatic substitution reactions.

    Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic attack, leading to substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bipyridine core.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can lead to halogenated or nitrated derivatives, while nucleophilic substitution can yield sulfonamide or sulfone derivatives.

Scientific Research Applications

3-(Benzenesulfonyl)-2,2’-bipyridine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.

    Materials Science: Explored for its use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-2,2’-bipyridine involves its ability to coordinate with metal ions through the nitrogen atoms of the bipyridine core. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and materials science. The sulfonyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity and functionality.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: The parent compound without the benzenesulfonyl group.

    4,4’-Bipyridine: A structural isomer with different coordination properties.

    Benzenesulfonyl Chloride: A reagent used in the synthesis of sulfonylated bipyridines.

Uniqueness

3-(Benzenesulfonyl)-2,2’-bipyridine is unique due to the presence of both the bipyridine core and the benzenesulfonyl group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in coordination chemistry, catalysis, and materials science.

Properties

CAS No.

62146-84-3

Molecular Formula

C16H12N2O2S

Molecular Weight

296.3 g/mol

IUPAC Name

3-(benzenesulfonyl)-2-pyridin-2-ylpyridine

InChI

InChI=1S/C16H12N2O2S/c19-21(20,13-7-2-1-3-8-13)15-10-6-12-18-16(15)14-9-4-5-11-17-14/h1-12H

InChI Key

IFDOEAMDQCIHOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(N=CC=C2)C3=CC=CC=N3

Origin of Product

United States

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